molecular formula C13H11FO B6370858 5-(4-Fluorophenyl)-2-methylphenol, 95% CAS No. 1261999-78-3

5-(4-Fluorophenyl)-2-methylphenol, 95%

Cat. No. B6370858
CAS RN: 1261999-78-3
M. Wt: 202.22 g/mol
InChI Key: JUSSSMXGCAPLCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(4-Fluorophenyl)-2-methylphenol, or 5-FMP, is an organic compound belonging to the phenol family. It is a white, crystalline solid with a melting point of 79-81°C. 5-FMP is a versatile compound that has a wide range of applications in the fields of chemistry and biochemistry. It is used as a reagent in organic synthesis, as a catalyst in pharmaceutical and agrochemical synthesis, and as a fluorescent dye in biological research. In addition, 5-FMP has been used as a marker for the detection of certain proteins and as a tool for the study of the structure and function of proteins.

Scientific Research Applications

5-FMP has been used widely in scientific research, particularly in the fields of biochemistry and molecular biology. In biochemical research, 5-FMP has been used as a fluorescent dye for the detection of certain proteins. It has also been used as a marker for the detection of certain enzymes and as a tool for the study of the structure and function of proteins. In molecular biology, 5-FMP has been used as a reagent in the synthesis of various compounds, including nucleic acids, carbohydrates, and lipids.

Mechanism of Action

The mechanism of action of 5-FMP is not fully understood. It is believed that the compound binds to proteins and other molecules, altering their structure and function. This binding is thought to be mediated by hydrogen bonds and other non-covalent interactions. In addition, 5-FMP has been shown to interact with certain enzymes, suggesting that it may act as an inhibitor of these enzymes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-FMP are not well understood. However, studies have shown that the compound can interact with certain proteins and enzymes, suggesting that it may have an effect on their structure and function. In addition, 5-FMP has been shown to inhibit the activity of certain enzymes, suggesting that it may have an effect on metabolic pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 5-FMP in laboratory experiments include its low cost, ease of synthesis, and availability. In addition, 5-FMP has been shown to be a useful fluorescent dye for the detection of certain proteins and enzymes, making it a useful tool for biochemical and molecular biology research.
The main limitation of using 5-FMP in laboratory experiments is its potential toxicity. The compound has been shown to be toxic to certain organisms, and its use should be done with caution. In addition, the compound has been shown to interact with certain proteins and enzymes, suggesting that it may have an effect on their structure and function.

Future Directions

The potential applications of 5-FMP are numerous, and further research is needed to explore its full potential. Future research should focus on the biochemical and physiological effects of 5-FMP, as well as its potential toxicity. In addition, further research should be done to explore the mechanism of action of 5-FMP and its potential interactions with proteins and enzymes. Finally, further research should focus on the development of new methods for the synthesis of 5-FMP, as well as its potential applications in the fields of chemistry and biochemistry.

Synthesis Methods

5-FMP can be synthesized by a variety of methods, including the reaction of 4-fluorophenol with a methylating agent such as methyl iodide or methyl triflate in an appropriate solvent. Other methods include the reaction of 4-fluorophenol with an alkylating agent such as ethyl bromoacetate or ethyl chloroacetate in an appropriate solvent. In addition, 5-FMP can be synthesized by the reaction of 4-fluorophenol with a halogenating agent such as bromine or chlorine in an appropriate solvent.

properties

IUPAC Name

5-(4-fluorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FO/c1-9-2-3-11(8-13(9)15)10-4-6-12(14)7-5-10/h2-8,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUSSSMXGCAPLCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC=C(C=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683688
Record name 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261999-78-3
Record name 4'-Fluoro-4-methyl[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.